6-(1H-pyrazol-1-yl)picolinaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-pyrazol-1-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-7-8-3-1-4-9(11-8)12-6-2-5-10-12/h1-7H |
InChI Key |
BSBJWZBKEYTLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)C=O |
Origin of Product |
United States |
Structural Features and Heterocyclic Scaffolds of 6 1h Pyrazol 1 Yl Picolinaldehyde
At the heart of 6-(1H-pyrazol-1-yl)picolinaldehyde's significance lies its unique molecular structure. The compound is built upon a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom. Attached to this central scaffold are two key functional groups: a pyrazole (B372694) ring at the 6-position and an aldehyde group at the 2-position. smolecule.com The molecular formula is C₉H₇N₃O, and it has a molecular weight of 173.17 g/mol . smolecule.com
The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov This nitrogen-rich ring system, when linked to the pyridine core, creates a bidentate ligand, meaning it can bind to a metal center through two of its nitrogen atoms. researchgate.net The aldehyde group (-CHO) further enhances the compound's reactivity, allowing for a variety of chemical transformations.
Key Structural and Chemical Properties:
| Property | Value/Description |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| Core Heterocycles | Pyridine, Pyrazole |
| Key Functional Group | Aldehyde (-CHO) |
| Solubility | Moderately soluble in polar aprotic solvents like DMSO and DMF; low solubility in water. smolecule.com |
| LogP (Octanol-Water Partition Coefficient) | 1.0798 smolecule.com |
Contextual Significance in Pyridine and Pyrazole Chemistry
The integration of both pyridine (B92270) and pyrazole (B372694) rings within a single molecule imbues 6-(1H-pyrazol-1-yl)picolinaldehyde with properties that are highly sought after in coordination chemistry. researchgate.net Pyridine-containing ligands have a long and rich history in the formation of stable metal complexes with a wide array of transition metals. nih.gov The nitrogen atom in the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to a metal ion.
Pyrazoles, on the other hand, are also versatile ligands with a variety of coordination modes. researchgate.net They can act as neutral monodentate ligands or, upon deprotonation of the N-H group, as anionic bridging ligands that can link multiple metal centers. nih.govresearchgate.net This ability to form polynuclear complexes is of significant interest in the development of materials with tailored magnetic or catalytic properties. researchgate.net
The combination of these two heterocyclic systems in this compound results in a ligand that can form stable, often chelated, complexes with metal ions. researchgate.net The resulting metal complexes can exhibit a range of interesting photophysical and chemical properties, which are influenced by the specific structure of the ligand. researchgate.net The aldehyde functional group further expands the synthetic utility of the molecule, allowing for the creation of more complex structures through reactions like Schiff base condensation. smolecule.com
Overview of Research Trajectories for Picolinaldehyde Derivatives with Nitrogen Rich Heterocycles
Strategic Approaches to the Pyridine Core Functionalization
The construction of the 6-(1H-pyrazol-1-yl)picolinaldehyde framework hinges on effective strategies for functionalizing the pyridine ring. A common starting point is the use of commercially available or readily synthesized substituted pyridines. One major strategy involves building the pyrazole ring onto a pre-existing pyridine structure. nih.gov This approach allows for a wide range of pyridine derivatives to be utilized, offering flexibility in the final product's properties.
Another key strategy is the functionalization of a pre-formed pyrazolylpyridine scaffold. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridines can be synthesized and then further modified. nih.gov The stability of the 1H-tautomer of pyrazolo[3,4-b]pyridines makes this a reliable approach. nih.gov
Installation of the 1H-Pyrazol-1-yl Moiety
The introduction of the 1H-pyrazol-1-yl group onto the pyridine ring is a critical step. A prevalent method involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with pyrazole. For example, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) can be reacted with pyrazole in the presence of a base to yield 2-(1H-pyrazol-1-yl)pyridine.
Another approach is the reaction of an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound. acs.org This method, often promoted by acetic acid and oxygen, proceeds via a cross-dehydrogenative coupling (CDC) reaction to form the pyrazolo[1,5-a]pyridine (B1195680) core structure. acs.org
Synthesis of the Aldehyde Functionality at the Picolinaldehyde Position
The creation of the aldehyde group at the 2-position of the pyridine ring (the picolinaldehyde position) can be achieved through various oxidative methods. wikipedia.org A common and effective method is the oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)pyridine. wikipedia.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are often employed to achieve this transformation without over-oxidation to the carboxylic acid. libretexts.org
Alternatively, the aldehyde can be introduced through the reduction of a corresponding ester, acid chloride, or nitrile. libretexts.org For example, the reduction of a 2-cyanopyridine (B140075) derivative can yield the desired picolinaldehyde.
Modified Peterson Rearrangement in the Synthesis of Related Bis(pyrazolyl)methane Ligands
While not directly applied to the synthesis of this compound itself, the modified Peterson rearrangement is a relevant reaction in the synthesis of related bis(pyrazolyl)methane ligands. rsc.org These ligands, which feature two pyrazole rings attached to a central carbon atom, are important in coordination chemistry. rsc.orgresearchgate.netresearchgate.net The Peterson olefination involves the reaction of an α-silyl carbanion with a ketone or aldehyde to form an alkene. Modifications of this reaction can be used to construct the central methane (B114726) bridge of bis(pyrazolyl)methane ligands.
Alternative Synthetic Pathways and Building Block Utilization
Alternative synthetic strategies for related pyrazolyl-substituted heterocycles offer insights into potential routes for this compound. For instance, a scalable and environmentally friendly route to a related phenol-containing pyrazolyl-pyridazine derivative was developed, utilizing a Friedel-Crafts approach followed by a Suzuki-Miyaura cross-coupling. researchgate.net This highlights the potential for cross-coupling reactions in building the desired scaffold.
Aldehyde Reactivity: Pathways and Products
The aldehyde group is the primary site for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of larger molecular architectures.
Condensation Reactions for Schiff Base Formation
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). nih.govrsc.org These reactions are often carried out in a suitable solvent, sometimes with the addition of a catalyst to facilitate the process. rsc.org
The electronic nature of the substituents on the amine can influence the reaction rate and yield. For instance, the reaction proceeds smoothly with various aromatic amines, including those with electron-donating or electron-withdrawing groups. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and ¹H-NMR, which reveals the presence of the azomethine proton (-CH=N-). nih.gov
The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions through the nitrogen atoms of the pyridine, pyrazole, and imine groups. nih.gov
Table 1: Examples of Schiff Base Formation from this compound
| Amine Reactant | Resulting Schiff Base |
| Aniline | N-((6-(1H-pyrazol-1-yl)pyridin-2-yl)methylene)aniline |
| 4-Methylaniline | 4-Methyl-N-((6-(1H-pyrazol-1-yl)pyridin-2-yl)methylene)aniline |
| 4-Chloroaniline | 4-Chloro-N-((6-(1H-pyrazol-1-yl)pyridin-2-yl)methylene)aniline |
This table presents a selection of primary amines that can be reacted with this compound to form the corresponding Schiff bases.
Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Reduction: Similarly, the aldehyde can be reduced to the corresponding primary alcohol, (6-(1H-pyrazol-1-yl)pyridin-2-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, while lithium aluminum hydride is a more powerful reducing agent.
Nucleophilic Additions: Grignard and Related Reactions
The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to attack by nucleophiles, including organometallic reagents like Grignard reagents (R-MgX). masterorganicchemistry.comchem-station.com The addition of a Grignard reagent to this compound would result in the formation of a secondary alcohol after an acidic workup. The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.com
Table 2: Potential Products from Grignard Reactions with this compound
| Grignard Reagent | Expected Secondary Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | 1-(6-(1H-pyrazol-1-yl)pyridin-2-yl)ethanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl(6-(1H-pyrazol-1-yl)pyridin-2-yl)methanol |
| Ethylmagnesium bromide (C₂H₅MgBr) | 1-(6-(1H-pyrazol-1-yl)pyridin-2-yl)propan-1-ol |
This table illustrates the expected secondary alcohol products from the reaction of this compound with various Grignard reagents.
Other Carbonyl Transformations: Mannich and Acetal Formation
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. nih.gov While direct examples with this compound are scarce, picolinaldehyde derivatives can participate in Mannich-type reactions. nih.govsemanticscholar.org In a potential Mannich reaction, this compound would react with an amine and a compound containing an active methylene (B1212753) group to yield a β-amino carbonyl compound.
Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes can be converted to acetals, which serve as protecting groups for the carbonyl functionality. libretexts.orglibretexts.org The reaction of this compound with two equivalents of an alcohol, such as methanol (B129727) or ethanol, would lead to the formation of the corresponding dimethyl or diethyl acetal. masterorganicchemistry.comyoutube.com This reaction is reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com Cyclic acetals can also be formed using a diol like ethylene (B1197577) glycol. libretexts.org
Reactions Involving the Pyridine and Pyrazole Rings
Beyond the reactivity of the aldehyde group, the pyridine and pyrazole rings also exhibit characteristic reactivities, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Potentials
The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This deactivation makes it less reactive towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orgnih.gov When substitution does occur, it is generally directed to the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.org The presence of the pyrazol-1-yl and aldehyde substituents will further influence the regioselectivity of such reactions.
In contrast, the pyrazole ring is a π-excessive heterocycle and is generally more reactive towards electrophilic substitution than pyridine. nih.gov The substitution typically occurs at the C4 position, which is the most electron-rich position in the N-substituted pyrazole ring. youtube.com Therefore, in electrophilic substitution reactions on this compound, the pyrazole ring is expected to be the more reactive site for electrophilic attack.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Predicted Position of Substitution | Rationale |
| Pyridine | 3- or 5-position | Electron-deficient nature of the ring directs substitution to the meta positions. |
| Pyrazole | 4-position | Electron-rich nature of the ring favors substitution at the C4 position. |
This table summarizes the expected regiochemical outcome of electrophilic aromatic substitution on the pyridine and pyrazole rings of the title compound.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly electron-deficient heterocyclic systems like pyridine. masterorganicchemistry.compearson.com The inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene. pearson.compearson.com This reactivity is further modulated by the substituents on the ring. libretexts.orglumenlearning.com
In this compound, the pyridine ring is substituted with two groups: an aldehyde group at the 2-position and a 1H-pyrazol-1-yl group at the 6-position.
Activating Effects: The aldehyde group (-CHO) is a potent electron-withdrawing group. Its presence significantly activates the pyridine ring towards nucleophilic attack by further reducing the electron density of the aromatic system. libretexts.orglumenlearning.com Electron-withdrawing groups make the SNAr reaction faster, especially when they are positioned ortho or para to the site of substitution, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgstackexchange.com
Substituent Effects: The pyrazolyl moiety is also generally considered to be an electron-withdrawing group. researchgate.net The combined electron-withdrawing nature of both the aldehyde and the pyrazolyl groups renders the pyridine ring in this molecule highly electrophilic.
The positions most activated for nucleophilic attack on a pyridine ring are the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. stackexchange.comslideshare.net The presence of strong electron-withdrawing groups further enhances the electrophilicity of these positions. lumenlearning.com For this compound, considering a hypothetical substitution of a leaving group (e.g., a halide) on the pyridine ring, the C4 position would be strongly activated by both the ring nitrogen and the C2-aldehyde group.
The generally accepted mechanism for SNAr reactions on such activated systems involves a two-step addition-elimination process. libretexts.org The first, and typically rate-determining, step is the attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex). masterorganicchemistry.comstackexchange.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org While specific studies on the SNAr reactions of this compound are not extensively documented, its reactivity can be confidently predicted based on these well-established principles for substituted, electron-deficient pyridines.
Functionalization of the Pyrazole Ring (e.g., N-alkylation)
The 1H-pyrazol-1-yl substituent possesses a reactive N-H bond, which is a prime site for further functionalization, most commonly through N-alkylation. mdpi.com This reaction allows for the introduction of a wide variety of alkyl or aryl groups, enabling the synthesis of a diverse library of derivatives. N-alkylation of pyrazoles is a key strategy in medicinal chemistry to modify the steric and electronic properties of molecules and to explore structure-activity relationships. mdpi.comnih.gov
Common N-Alkylation Methods for Pyrazoles:
| Method | Reagents and Conditions | Characteristics | Citations |
| Classical Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) | A widely used, robust method. The use of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, while weaker bases like potassium carbonate are also effective. | researchgate.net |
| Acid-Catalyzed Alkylation | Trichloroacetimidate electrophiles (e.g., BnO(C=NH)CCl₃), Brønsted acid catalyst (e.g., CSA) | A milder alternative that avoids the use of strong bases and high temperatures, suitable for sensitive substrates. | mdpi.com |
| Catalytic Alkylation with Alcohols | Alcohol (R-OH), Crystalline aluminosilicate (B74896) or aluminophosphate catalyst | An industrially advantageous method using readily available alcohols as alkylating agents under heterogeneous catalytic conditions. | google.comgoogle.com |
| Michael Addition | α,β-Unsaturated ketones, Catalyst-free or with a phase-transfer catalyst | An efficient method for introducing specific alkyl chains via conjugate addition, often with high regioselectivity. | researchgate.net |
| From Primary Amines | Primary amine (R-NH₂), 1,3-Diketone, O-Acylhydroxylamine | A direct method that utilizes primary amines as the source of the N-substituent, offering a broad scope of potential products. | nih.gov |
The N-alkylation of the pyrazole ring in this compound would yield N-substituted derivatives. For instance, reaction with an alkyl halide in the presence of a base would introduce an alkyl group onto the pyrazole nitrogen, altering the compound's steric and electronic profile and its potential as a ligand in coordination chemistry. znaturforsch.com
Coordination Chemistry and Ligand Design Principles
Multidentate Ligand Architectures Derived from 6-(1H-pyrazol-1-yl)picolinaldehyde
The strategic placement of nitrogen donor atoms in this compound makes it an excellent precursor for multidentate ligands. The aldehyde group can be readily converted into an imine, hydrazone, or other functionalities, thereby expanding the coordination sphere and creating ligands tailored for specific metal ions and applications.
The condensation of this compound with various primary amines yields N,N'-bidentate Schiff base ligands. In these scaffolds, the nitrogen atoms of the pyridine (B92270) ring and the newly formed imine group act as the two coordinating sites. The electronic and steric properties of these ligands can be systematically tuned by varying the substituent on the primary amine. This synthetic flexibility allows for the creation of a library of ligands with controlled donor properties. The general reaction to form these bidentate ligands is a condensation reaction between an aldehyde and an amine. researchgate.netscience.gov
Further elaboration of the this compound framework can lead to the formation of N,N,N'-tridentate ligands. A common strategy involves the reaction of the aldehyde with amines that contain an additional donor group. For instance, condensation with 2-aminoethylamine or 2-aminophenol would introduce a third donor atom (nitrogen or oxygen, respectively), resulting in a tridentate ligand. These ligands are capable of forming stable five- or six-membered chelate rings upon coordination to a metal center. The synthesis of tridentate Schiff base ligands is a well-established method in coordination chemistry. nih.govju.edu.sa
The aldehyde functionality of this compound is a key feature that enables its incorporation into larger, poly-N-donor ligand systems. By reacting the aldehyde with diamines or other polyamines, it is possible to link two or more pyrazolyl-pyridine units, creating polydentate ligands capable of binding multiple metal centers or encapsulating a single metal ion in a cage-like structure. georgiasouthern.eduresearchgate.netrsc.org For example, the condensation with ethylenediamine would result in a tetradentate ligand with two distinct bidentate coordination pockets.
Transition Metal Complexation
Ligands derived from this compound have shown a strong affinity for a variety of transition metal ions. The resulting complexes exhibit interesting magnetic, electronic, and reactive properties, which are highly dependent on the nature of the metal ion and the specific ligand architecture.
Iron(II) complexes of ligands containing the 2,6-bis(pyrazol-1-yl)pyridine (bpp) core, a close structural relative of ligands derived from this compound, are well-known to exhibit spin-crossover (SCO) behavior. nih.govnih.gov This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. The ligand field strength around the iron(II) center is a critical factor in determining whether SCO will occur and at what temperature. Schiff base ligands derived from this compound can be designed to fine-tune the ligand field strength, thus allowing for the systematic study and manipulation of the SCO properties. rsc.orgruben-group.deresearchgate.net The nature of the imine substituent and any additional donor groups can influence the transition temperature and the completeness of the spin transition.
| Complex | T1/2 (K) | Hysteresis Width (K) | Spin Transition |
|---|---|---|---|
| Fe(bpp-COOEt)22·CH3NO2 | 288 | 62 | Abrupt and Hysteretic |
| Fe(bpp-COOEt)22·CH3NO2 | 331 | 43 | Above Room Temperature |
Ruthenium(II) complexes bearing pyrazolyl-pyridine based ligands have been investigated for their potential applications in catalysis and photophysics. researchgate.netmdpi.com The coordination of ligands derived from this compound to a ruthenium(II) center typically results in stable, octahedral complexes. The kinetics of ligand exchange at the ruthenium center are generally slow, which is a characteristic feature of low-spin d6 metal ions. nih.govmatthey.com However, the specific ligand architecture and the nature of the other ligands in the coordination sphere can influence the lability of the complex. For instance, the presence of sterically demanding groups or electronically withdrawing substituents on the ligand can affect the rate of ligand substitution reactions. Studies on related ruthenium(III) complexes with pyrazolyl-pyridine ligands have shown that the reactivity towards nucleophiles is dependent on the ligand structure. mku.ac.ke
| Complex | Coordination Geometry | Notable Properties |
|---|---|---|
| [Ru(bpp)(DMSO)Cl2] | Distorted Octahedral | Exhibits quasi-reversible redox processes. mdpi.com |
| [RuCl(p-cymene)L]X | Pseudo-octahedral | Active in the dehydrogenation of formic acid. researchgate.net |
Copper(I) Complexes and Chirality
While specific studies focusing solely on the chirality of Copper(I) complexes with this compound are not extensively documented, the broader class of pyrazolyl-pyridine ligands provides a strong basis for understanding their stereochemical potential. The coordination of these types of ligands to Cu(I) centers can lead to the formation of chiral structures, particularly in the solid state. For instance, the use of asymmetrically substituted bridging N-donor ligands with copper(I) halides has been shown to produce chiral coordination polymers. This chirality can arise from the helical arrangement of the polymer chains or the specific coordination geometry around the copper center that lacks inversion symmetry.
Zinc(II), Nickel(II), Cobalt(II), and Palladium(II) Complexes
The coordination chemistry of this compound with d-block metals such as Zinc(II), Nickel(II), Cobalt(II), and Palladium(II) is characterized by the formation of stable, well-defined complexes.
Zinc(II) Complexes: Zinc(II) complexes with pyrazolyl-pyridine type ligands typically exhibit tetrahedral or octahedral coordination geometries. In the absence of strongly coordinating ancillary ligands, a tetrahedral geometry is often favored, with two bidentate ligands coordinating to the zinc center. The resulting complexes are generally diamagnetic and colorless. The coordination environment can be influenced by the presence of other ligands or counter-ions, which can lead to the formation of five- or six-coordinate species. For example, in related Zn(II) complexes with pyrazole-type ligands, the coordination geometry can range from a slightly deformed tetrahedral to a more complex hexa-coordinated environment, often involving solvent molecules or counter-anions in the coordination sphere acs.org.
Nickel(II) Complexes: Nickel(II), with its d⁸ electron configuration, can form complexes with a variety of geometries, including octahedral, square planar, and tetrahedral. With this compound, octahedral complexes are commonly formed, especially in the presence of two tridentate or three bidentate ligands. These high-spin octahedral Ni(II) complexes are typically paramagnetic and exhibit characteristic green or blue colors. Square planar complexes, which are diamagnetic and often red, yellow, or brown, can be formed with strong-field ligands or under specific steric conditions that favor this geometry. The coordination can also involve ancillary ligands, leading to mixed-ligand complexes with distorted geometries rsc.org.
Cobalt(II) Complexes: Cobalt(II) (d⁷) complexes with pyrazolyl-pyridine ligands are known to adopt both tetrahedral and octahedral geometries. Tetrahedral Co(II) complexes are typically high-spin and intensely colored (usually blue), while octahedral complexes can be either high-spin (pinkish) or low-spin depending on the ligand field strength. The coordination of this compound to Co(II) can lead to the formation of mononuclear or polynuclear structures, often influenced by the reaction conditions and the choice of counter-ions rsc.org.
Palladium(II) Complexes: Palladium(II), a d⁸ metal ion, almost exclusively forms square planar complexes. These complexes are diamagnetic and typically yellow to orange in color. The coordination of this compound to Pd(II) would be expected to result in a stable, four-coordinate square planar complex. The strong preference of Pd(II) for this geometry is a defining feature of its coordination chemistry.
Geometric and Electronic Structures of Metal Complexes
The geometric and electronic structures of metal complexes containing this compound are dictated by the nature of the metal ion, its oxidation state, and the coordination environment.
Coordination Geometries and Stereochemical Considerations
The coordination of this compound as a bidentate N,N-donor ligand leads to the formation of a five-membered chelate ring. The geometry of the resulting metal complexes is a function of the coordination number of the central metal ion.
| Metal Ion | Typical Coordination Number | Common Geometries | Stereochemical Features |
| Cu(I) | 4 | Tetrahedral, Distorted Tetrahedral | Can form chiral complexes and helical polymers. |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Generally forms centrosymmetric structures unless chiral ancillary ligands are present. |
| Ni(II) | 4, 6 | Square Planar, Octahedral | Can exhibit cis/trans isomerism in square planar and mer/fac isomerism in octahedral complexes. |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Can form both high-spin and low-spin complexes with distinct magnetic and spectroscopic properties. |
| Pd(II) | 4 | Square Planar | Almost exclusively forms square planar complexes, often with cis or trans isomers depending on other ligands. |
Stereochemical considerations are particularly important for octahedral complexes, where the arrangement of multiple ligands can lead to facial (fac) or meridional (mer) isomers. For square planar complexes, cis and trans isomers are possible. The inherent asymmetry of the this compound ligand can also induce chirality in the resulting metal complexes, a property that is of significant interest in catalysis and materials science nih.gov.
Metal-Ligand Bonding Analysis
The bonding in metal complexes of this compound involves sigma (σ) donation from the nitrogen lone pairs of the pyridine and pyrazole (B372694) rings to the empty d-orbitals of the metal center. For transition metals with filled or partially filled d-orbitals, there is also the possibility of pi (π)-backbonding, where electron density is donated from the metal's d-orbitals to the π* orbitals of the ligand's aromatic rings.
Computational studies, such as Density Functional Theory (DFT), on related pyrazolyl-pyridine complexes have provided insights into the nature of these interactions. Energy decomposition analysis (EDA) can be used to partition the metal-ligand bond into electrostatic and orbital interaction components. For instance, in square-planar d⁸ complexes, symmetry-resolved orbital analysis has shown that M←L σ-donation is a leading covalent interaction . The degree of covalent character in the metal-ligand bond is influenced by the identity of the metal and the nature of other coordinated ligands.
Influence of Ancillary Ligands on Coordination Environment
Coordination Number and Geometry: The size and charge of ancillary ligands can dictate the final coordination number and geometry of the complex. For example, the use of bulky ancillary ligands can favor lower coordination numbers.
Electronic Properties: The electron-donating or -withdrawing nature of ancillary ligands can tune the electronic properties of the metal center, which in turn affects the metal-ligand bond strengths and the spectroscopic and electrochemical properties of the complex.
Stereochemistry: Chiral ancillary ligands can be used to induce chirality in the resulting complex, which is a key strategy in asymmetric catalysis. The relative positioning of the primary and ancillary ligands can lead to different diastereomers with distinct properties.
Reactivity: Ancillary ligands can modulate the reactivity of the metal complex by altering the accessibility of the metal center to substrates or by participating directly in catalytic cycles illinois.edu.
In the context of this compound complexes, the addition of ancillary ligands such as halides, phosphines, or other N-donor ligands can lead to a diverse range of structures with tailored properties acs.org.
Chelate Ring Formation and Stability
The stability of the chelate ring is influenced by several factors:
Ring Size: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain ichemc.ac.lkrsc.org. The five-membered ring formed by this compound is expected to be highly stable.
Nature of the Metal Ion: The size and charge of the metal ion affect the metal-ligand bond strength and the ideal geometry of the chelate ring.
Ligand Bite Angle: The N-M-N angle within the chelate ring, also known as the bite angle, is an important parameter. An optimal bite angle that matches the preferred coordination geometry of the metal ion contributes to the stability of the complex.
The formation of stable chelate rings is a fundamental principle in ligand design for applications ranging from catalysis to medicinal chemistry and materials science.
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Geometry and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry and conformational preferences of 6-(1H-pyrazol-1-yl)picolinaldehyde and related structures.
For related picolinaldehydes, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to determine structural parameters in the ground state. bohrium.com Similar computational approaches are applied to understand the geometry of pyrazole (B372694) derivatives, often showing good agreement between theoretical and experimental parameters. bohrium.comasrjetsjournal.org The molecular geometry is a key determinant of the compound's reactivity, polarity, and biological activity. rasayanjournal.co.in
Electronic Structure Analysis
The electronic structure of this compound is characterized by the interplay of the pyridine (B92270), pyrazole, and aldehyde functionalities, leading to a conjugated system with specific electronic properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. unesp.brgrafiati.com
For pyrazole derivatives, DFT calculations are commonly used to determine the HOMO and LUMO energies. asrjetsjournal.org In molecules with similar pyridine-aldehyde structures, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on specific fragments, influencing the sites of electrophilic and nucleophilic attack. bohrium.com The electronic structure is significantly influenced by conjugation between the pyridine, pyrazole, and aldehyde groups, where the pyrazole can act as an electron-donating group and the aldehyde as an electron-withdrawing group, creating a dipole moment. smolecule.com
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. |
In related heterocyclic systems, NBO analysis has revealed significant delocalization of electron density. researchgate.net For instance, in some isomers of similar compounds, stabilization energies due to electronic delocalization can be substantial, influencing which isomer is predominantly formed in a reaction. researchgate.net The analysis of donor-acceptor interactions within the NBO framework can quantify the strength of intramolecular charge transfer.
The distribution of electron density in a molecule is key to understanding its reactive behavior. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netproteopedia.org
MEP maps for similar heterocyclic aldehydes show that the negative potential (red regions) is typically concentrated around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. Conversely, regions of positive potential (blue regions) are usually found around the hydrogen atoms, suggesting them as sites for nucleophilic attack. asrjetsjournal.org These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in predicting how the molecule will interact with other species. researchgate.net
Reactivity Predictions and Mechanistic Insights
Computational methods are extensively used to predict the reactivity of molecules and to elucidate reaction mechanisms. d-nb.inforesearchgate.net For this compound and its derivatives, theoretical studies can provide insights into their synthetic pathways and potential biological activities.
The reactivity of this compound is largely dictated by the aldehyde group, which can undergo nucleophilic addition reactions, and the nitrogen atoms of the pyridine and pyrazole rings, which can act as ligands for metal ions. smolecule.com The electronic properties derived from FMO and MEP analyses help in predicting the most probable sites for chemical reactions. asrjetsjournal.org For example, the aldehyde group's reactivity can be modulated by the electronic influence of the pyrazolyl-pyridine system.
Mechanistic studies on the formation of pyrazole derivatives often involve computational modeling of reaction pathways to determine the most energetically favorable routes. d-nb.info For example, the dealkylation mechanism in the synthesis of some pyrazolo[3,4-b]pyridines has been proposed to proceed through a charged intermediate, a hypothesis that can be supported by computational analysis. d-nb.info
Theoretical Modeling of Spin-State Switching in Coordination Complexes
The this compound ligand and its derivatives are of significant interest in coordination chemistry, particularly for their ability to form complexes that exhibit spin-crossover (SCO) behavior. researchgate.netmdpi.com SCO is a phenomenon where the spin state of a central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. beilstein-journals.org
Theoretical modeling, especially using DFT, plays a crucial role in understanding and predicting the SCO properties of coordination complexes. tudelft.nl These calculations can determine the relative energies of the LS and HS states and provide insights into the geometric and electronic changes that accompany the spin transition. arxiv.org
Computational Investigations into this compound Remain Largely Unexplored
Despite its recognized potential in medicinal chemistry and coordination chemistry, detailed computational and theoretical investigations into the specific ligand-protein interactions of this compound through molecular docking are not extensively available in publicly accessible scientific literature.
While the broader class of pyrazole-containing compounds has been the subject of numerous molecular modeling studies, demonstrating their potential as inhibitors for a range of protein targets, specific data on the binding modes and molecular recognition of the parent compound, this compound, is scarce.
Current research trends indicate a growing interest in the application of this compound and its derivatives, particularly in the development of kinase inhibitors for anticancer therapies. smolecule.com It is understood that computational methods like molecular docking and Density Functional Theory (DFT) are being utilized to predict the interactions of this scaffold with biological targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). smolecule.com However, the detailed outcomes of these specific studies, including binding affinities, interacting residues, and precise binding conformations for this compound, have not been published in detail.
The general approach for such computational studies involves docking the ligand into the active site of a target protein to predict its binding orientation and affinity. This process helps in understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the pyridine ring are often key interaction points, forming hydrogen bonds with amino acid residues in the protein's binding pocket.
In the absence of specific published data for this compound, a detailed analysis of its specific ligand-protein interactions, including data tables of binding energies and interacting residues with various protein targets, cannot be provided at this time. The scientific community awaits the publication of dedicated computational studies to fully elucidate the molecular recognition profile of this promising compound.
Applications in Advanced Chemical Systems
Catalysis and Reaction Engineering
The application of 6-(1H-pyrazol-1-yl)picolinaldehyde and its derivatives is particularly prominent in the field of catalysis and reaction engineering. The compound's nitrogen-containing heterocyclic structure makes it an excellent ligand for coordinating with a variety of metal centers, leading to the formation of highly active and selective catalysts.
Design of Organometallic Catalysts with Derivatives
The bifunctional nature of this compound, possessing both a pyridine (B92270) nitrogen and an aldehyde oxygen, allows it to act as an effective ligand for a range of transition metals, including nickel and palladium. nih.gov The pyrazole (B372694) moiety enhances the electron-withdrawing properties of the ligand, which in turn influences the catalytic activity of the resulting metal complexes. nih.gov
Derivatives of this compound are extensively used in the design of organometallic catalysts. For instance, the corresponding picolinic acid derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid, forms distorted octahedral complexes with nickel(II). researchgate.net Similarly, copper(II) complexes with this derivative have also been synthesized and characterized. conicet.gov.ar The versatility of the pyrazole scaffold allows for the synthesis of a wide array of derivatives, such as those with bromo-substitutions on the pyrazole ring or modifications to the pyridine ring, which can be used to fine-tune the steric and electronic properties of the resulting catalysts. nsf.gov
The broader family of pyrazole-containing ligands has been instrumental in the development of metal-organic frameworks and coordination cages, which can act as nanoreactors or drug delivery systems. sci-hub.se The synthesis of dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes serves as a key strategy for obtaining building blocks for these advanced materials. researchgate.net The adaptability of the pyrazole structure is further highlighted by its incorporation into various heterocyclic systems, leading to compounds with potential applications in medicinal and materials chemistry. mdpi.comnih.govnih.gov
Table 1: Examples of Derivatives and their Catalytic Relevance
| Derivative Name | Metal Center | Application Area | Reference |
|---|---|---|---|
| Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinato]nickel(II) | Nickel(II) | Coordination Chemistry | researchgate.net |
| 6-(3,5-Dimethyl-1H-pyrazol-1-yl)picolinatocopper(II) | Copper(II) | Coordination Chemistry | conicet.gov.ar |
| 2-(3-Alkoxy-1H-pyrazol-1-yl)azines | Not specified | DHODH Inhibition | researchgate.net |
| 6-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde | Not specified | Synthetic Intermediate | nsf.gov |
Mechanistic Aspects of Catalytic Processes (e.g., C-H amination, aziridination)
While specific mechanistic studies on this compound itself are not extensively detailed, the broader class of pyrazolyl-pyridine and related ligands provides significant insight into the catalytic mechanisms of processes like C-H amination and aziridination.
In copper-catalyzed intramolecular C-H amination, ligands such as tris(pyrazolyl)borate, which are structurally analogous to pyrazolyl-pyridines, are employed. nih.gov Mechanistic studies suggest that the reaction can proceed through a pathway involving the formation of a copper(II)-fluoride intermediate. The nature of the substituents on the pyrazole rings has been shown to influence the ease of the Cu(I) to Cu(II) oxidation step within the catalytic cycle. nih.gov
For aziridination reactions, rhodium(II) complexes are often utilized as catalysts. conicet.gov.ar The mechanism is generally believed to involve the transfer of a nitrenoid moiety from the catalyst to an olefin in a single step. nih.gov However, the reaction can be complicated by competing pathways such as allylic C-H amination. conicet.gov.ar The design of the ligand is crucial for achieving high enantioselectivity. conicet.gov.ar Rhodium(III)-catalyzed C-H activation for the coupling of arenes and aziridines has also been demonstrated, proceeding through a proposed catalytic cycle that involves a cyclometalated rhodium complex. mdpi.com
Iron complexes with pincer-type bis(1H-pyrazol-3-yl)pyridine ligands have shown activity in the catalytic disproportionation of hydrazine (B178648), with a proposed mechanism involving the protic pyrazole units. Similarly, iridium complexes with pyrazolyl-pyridine ligands can catalyze the dehydrogenation of formic acid, where the proton-responsive nature of the pyrazole moiety is thought to play a key role.
Role in Polymerization Processes
Complexes derived from pyrazolyl ligands have demonstrated efficacy as catalysts in polymerization reactions. Specifically, (pyrazol-1-yl)copper(II) carboxylate complexes have been investigated for the ring-opening polymerization (ROP) of d,l-lactide and ε-caprolactone. bohrium.com These complexes are typically soluble in hot toluene (B28343) and can initiate polymerization at elevated temperatures. bohrium.com
The structure of these copper complexes often features dinuclear units where the copper centers are bridged by carboxylate ligands. The pyrazole linker can coordinate to the copper atoms, and in some cases, form one-dimensional polymeric chains. bohrium.com The catalytic activity in ROP highlights the potential of these compounds in producing biodegradable polymers.
Furthermore, the ability of ligands like 2,6-bis(pyrazol-3-yl)pyridines to form coordination polymers with metal ions such as iron(II) opens up possibilities for creating novel polymeric materials with interesting magnetic or electronic properties.
Materials Science and Supramolecular Assemblies
The unique coordination properties of this compound and its derivatives make them valuable components in the construction of advanced materials and complex supramolecular structures.
Development of Spin-Crossover Materials
Spin-crossover (SCO) materials are a class of switchable molecular materials that can change their spin state in response to external stimuli such as temperature or light. Iron(II) complexes are particularly well-known for exhibiting SCO behavior. Ligands based on the 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) framework, a close relative of this compound, are central to the development of SCO materials.
The spin-state switching characteristics of supramolecular iron(II) complexes with functionalized bpp ligands have been studied extensively. The rigidity of the pincer-type ligand framework and the nature of the substituents on the pyrazole and pyridine rings can significantly influence the SCO properties of the resulting iron(II) complexes. For instance, nickel(II) complexes with the 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinate ligand also exhibit interesting coordination geometries that are relevant to the design of magnetic materials. researchgate.net
Table 2: Spin-Crossover Properties of Related Complexes
| Complex Type | Ligand System | Key Feature | Reference |
|---|---|---|---|
| Iron(II) Complexes | 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) derivatives | Switchable spin states | |
| Iron(II) Complexes | 2,6-bis(1H-pyrazol-3-yl)pyridines | Influence of protic pyrazole groups on SCO |
Formation of Metallomacrocycles and Cages
Supramolecular chemistry has seen a surge of interest in the self-assembly of discrete, three-dimensional structures like metallomacrocycles and cages. These structures can encapsulate guest molecules and serve as nanoscopic reaction vessels. The directional bonding approach, where metal ions act as vertices and organic ligands as linkers, is a powerful strategy for constructing these architectures.
Pyrazole-based ligands are utilized in the formation of such supramolecular assemblies. sci-hub.se For example, a tetrahedral metal-organic supramolecular cage with dendritic carbazole (B46965) arms has been constructed through the coordination-driven self-assembly of a truxene-based amine and a zinc(II) center. While this example does not directly use this compound, it demonstrates the principle of using complex organic ligands to build functional cages. These cages can exhibit interesting properties such as aggregation-induced emission and stimulus-responsive luminescence. The internal cavity of these cages can create a unique microenvironment, stabilizing reactive species or catalyzing reactions in ways not possible in bulk solution.
Biologically Active Scaffolds (Focusing on molecular design and interaction mechanisms only)
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of inhibitors targeting protein kinases. nih.govnih.gov The compound this compound serves as a key precursor in the synthesis of such biologically active molecules. smolecule.com Its importance stems from its synthetic accessibility and the favorable drug-like properties it imparts to its derivatives. nih.gov
Design Principles for Kinase Inhibitor Scaffolds
The design of kinase inhibitors often revolves around creating molecules that can compete with ATP for binding to the kinase's active site. The pyrazole ring is a cornerstone in this strategy due to its versatile bioisosteric replacement function and its ability to form key interactions within the ATP-binding pocket. nih.govnih.gov
Several design principles underscore the use of the pyrazole scaffold:
Structural Mimicry : The pyrazole ring can mimic the adenine (B156593) region of ATP, allowing it to fit into the active site of kinases. nih.gov
Hydrogen Bonding : The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase, a key element for inhibitor binding.
Lipophilicity and Drug-like Properties : The incorporation of a pyrazole fragment has been shown to produce potent inhibitors with reduced lipophilicity and improved drug-like properties compared to other aromatic rings. nih.gov
Synthetic Versatility : The pyrazole scaffold is synthetically tractable, allowing for the systematic modification and optimization of inhibitor potency and selectivity. mdpi.comnih.gov A pivotal development occurred in 2018 when this compound was specifically utilized as a precursor for synthesizing novel pyrazole-based kinase inhibitors. smolecule.com
The success of this design approach is evidenced by the number of FDA-approved small molecule kinase inhibitors that contain a pyrazole ring. nih.govnih.gov
| FDA-Approved Pyrazole-Containing Kinase Inhibitors |
| Avapritinib |
| Asciminib |
| Crizotinib |
| Encorafenib |
| Erdafitinib |
| Pirtobrutinib |
| Pralsetinib |
| Ruxolitinib |
| Source: nih.govnih.gov |
Molecular Basis of Interaction with Biological Targets
The efficacy of pyrazole-based inhibitors is rooted in their specific molecular interactions with the target protein. Docking studies and structural analyses of kinase-inhibitor complexes reveal a common pattern of interactions that contribute to high binding affinity and selectivity.
Key Interaction Types:
Hydrogen Bonds : As mentioned, the pyrazole nucleus frequently forms hydrogen bonds with the backbone amide groups of the kinase hinge region. For instance, molecular docking analysis of Erdafitinib, an FGFR inhibitor, shows hydrogen bond formation with residues like Ala558 and Asn562 in the FGFR3 active site. nih.gov
Hydrophobic Interactions : The aromatic nature of the pyrazole and attached pyridine rings allows for favorable hydrophobic interactions with nonpolar residues in the active site. In the case of Erdafitinib, these interactions occur with residues such as Leu478, Val486, and Leu624. nih.gov
These interactions are not limited to kinases. Studies on other enzyme systems, such as butyrylcholinesterase (BuChE), also highlight the importance of the pyrazole core. A pyrazole derivative inhibitor of BuChE was found to interact with 19 residues in the active site, including key hydrophobic and hydrogen-bonding interactions. nih.gov
| Interaction Type | Example Residues (Erdafitinib with FGFR3) | Significance | Reference |
| Hydrogen Bonds | Ala558, Asn562 | Anchors the inhibitor in the hinge region | nih.gov |
| Hydrophobic Interactions | Leu478, Val486, Lys508, Val555, Leu624, Asp635 | Stabilizes the inhibitor within the binding pocket | nih.gov |
| Shape Complementarity | N/A | Maximizes favorable contacts and binding affinity | nih.gov |
Synthesis of Novel Derivatives for Ligand-Target Studies
The creation of novel derivatives from precursors like this compound is essential for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions. mdpi.com A variety of synthetic methodologies are employed to modify the core scaffold. mdpi.comnih.gov
One common approach involves the reaction of the aldehyde group in this compound to generate a diverse library of compounds. For example, condensation reactions with various amines can produce a range of Schiff base derivatives.
Another key synthetic strategy is the modification of the pyrazole or pyridine rings. This can be achieved through reactions like Suzuki coupling, which allows for the introduction of different aryl or heteroaryl groups. mdpi.com For instance, the synthesis of 3,4-diarylpyrazoles can be accomplished through Suzuki coupling of arylboronic acids with chromones, followed by reaction with hydrazine. mdpi.com
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Numerous methods have been developed to synthesize pyrazoles, highlighting the chemical tractability of this heterocyclic system. mdpi.comnih.gov These synthetic routes provide the necessary tools to generate novel molecules for detailed biological evaluation and to probe the specific interactions between a ligand and its target protein. mdpi.comuni.lu
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future efforts in the synthesis of 6-(1H-pyrazol-1-yl)picolinaldehyde and its derivatives will likely focus on principles of sustainable chemistry. This includes the exploration of greener solvents, catalyst-free reactions, and atom-economical approaches like multicomponent reactions. nih.gov
Current synthetic strategies often involve multi-step processes. beilstein-journals.org Researchers are expected to pursue more direct and efficient routes, potentially utilizing advancements in C-H activation and cross-coupling technologies. The goal is to minimize waste, reduce energy consumption, and utilize renewable feedstocks where possible, aligning with the broader objectives of green chemistry. rsc.org
| Synthetic Approach | Description | Potential Advantages |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. mdpi.com | Increased efficiency, reduced waste, and generation of molecular diversity. mdpi.com |
| Flow Chemistry | Performing reactions in a continuous-flow reactor rather than a batch-wise process. | Enhanced safety, improved scalability, and precise control over reaction parameters. |
| Biocatalysis | Utilizing enzymes or whole microorganisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. |
Advanced Ligand Design for Enhanced Selectivity and Reactivity
The core structure of this compound makes it an excellent scaffold for the design of sophisticated ligands for coordination chemistry. smolecule.com The nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, along with the aldehyde's oxygen atom, provide multiple coordination sites for metal ions. smolecule.com Future research will focus on tailoring the ligand structure to achieve specific catalytic activities and selectivities.
By introducing various substituents onto the pyridine or pyrazole rings, researchers can fine-tune the electronic and steric properties of the resulting ligands. This allows for the precise control of the coordination environment around a metal center, influencing its reactivity in catalytic processes. For instance, modifying the ligand can impact the efficiency of catalysts in cross-coupling reactions, polymerization, and oxidation catalysis. mdpi.com
Development of Multifunctional Metal Complexes
The ability of this compound-based ligands to form stable complexes with a wide range of metal ions opens the door to the creation of multifunctional materials. nih.gov These complexes can be designed to possess a combination of desirable properties, such as luminescence, magnetism, and catalytic activity, within a single molecule.
A key area of interest is the development of spin-crossover (SCO) materials, where the spin state of a metal ion can be switched by external stimuli like temperature or light. mdpi.com Ligands derived from this compound can be engineered to influence the SCO behavior of iron(II) complexes, leading to applications in molecular switches and data storage devices. capes.gov.br Furthermore, the incorporation of luminescent metal ions could lead to the development of novel sensors and imaging agents. mdpi.com
Integrated Experimental and Computational Approaches
The synergy between experimental synthesis and theoretical calculations is becoming increasingly crucial in modern chemical research. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of molecules and their metal complexes. smolecule.com
In the context of this compound, computational studies can be employed to:
Predict the most promising synthetic routes.
Design ligands with specific electronic properties.
Understand the mechanism of catalytic reactions.
Screen for potential applications in materials science and medicinal chemistry.
This integrated approach allows for a more rational and efficient design of new materials and catalysts, reducing the need for extensive trial-and-error experimentation.
Expansion into Emerging Fields of Chemical Science
The unique properties of this compound and its derivatives make them promising candidates for application in a variety of emerging scientific fields.
Supramolecular Chemistry: The ability of these molecules to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to construct complex self-assembled architectures. nih.gov These supramolecular assemblies could find use in areas like drug delivery and molecular recognition.
Materials Science: Metal-organic frameworks (MOFs) constructed from ligands derived from this compound could exhibit interesting properties for gas storage, separation, and catalysis. mdpi.com
Medicinal Chemistry: Pyrazole-containing compounds have shown a wide range of biological activities. mdpi.comnih.govnih.gov Derivatives of this compound could be explored as potential therapeutic agents, for example, as enzyme inhibitors or as scaffolds for the development of new drugs. smolecule.com
The continued exploration of this versatile chemical entity is poised to yield significant advancements across the chemical sciences, from fundamental synthetic methodology to the development of cutting-edge technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(1H-pyrazol-1-yl)picolinaldehyde, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the pyrazole ring can be introduced via coupling between picolinaldehyde and 1H-pyrazole under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate deprotonation. Reaction optimization may include varying temperature (80–120°C), solvent polarity, and catalyst (e.g., CuI for Ullmann-type couplings). Monitoring progress via TLC or HPLC is critical .
- Key Data :
| Parameter | Typical Range |
|---|---|
| Temperature | 80–120°C |
| Reaction Time | 12–24 hours |
| Yield | 45–70% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and pyrazole/pyridine ring protons (δ ~7.5–8.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C-N: ~1.33 Å) and dihedral angles between rings. Example: A related pyridazine derivative showed a dihedral angle of 12.5° between pyrazole and pyridine rings .
- IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole N-H at ~3150 cm⁻¹ .
Q. What are the primary chemical reactions involving the aldehyde group in this compound?
- Methodology : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents), oxidations (to carboxylic acids), or condensations (e.g., Schiff base formation with amines). For example, reacting with hydrazine yields hydrazone derivatives, useful in coordination chemistry. Reaction pH (neutral to mildly acidic) and solvent (e.g., ethanol) are key variables .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?
- Methodology : SHELXL refines structures using high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å). Key steps:
Data Integration : Use SHELXC to index reflections.
Phasing : Employ direct methods (SHELXD) for initial phase estimates.
Refinement : Adjust thermal parameters and occupancy with SHELXL, prioritizing R-factor convergence (<5%). Example: A pyridazine derivative achieved R1 = 0.039 using 3162 reflections .
Q. What strategies are employed to investigate the biological target interactions of this compound?
- Methodology :
- Molecular Docking : Use PyMOL or AutoDock to model binding to enzymes (e.g., phosphodiesterases). The pyrazole nitrogen may coordinate metal ions in active sites.
- In Vitro Assays : Measure IC₅₀ values via fluorescence polarization or enzyme inhibition assays. For example, pyrazole-pyrimidine hybrids show IC₅₀ ~0.8 µM against kinase targets .
Q. How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., aldehyde protection as acetal).
- Directed Metalation : Use LiTMP to deprotonate specific pyrazole positions for electrophilic substitutions.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the 4-position of pyrazole .
Q. What factors influence the stability and solubility of this compound under varying pH and solvent conditions?
- Methodology :
- Stability Tests : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Aldehydes may oxidize; antioxidants (e.g., BHT) can mitigate this.
- Solubility : Use shake-flask method in buffers (pH 1–10). Data for a related compound:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | ~15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
